molecular formula C8H17NO2 B15313161 ethyl (2S,3R)-2-amino-3-methylpentanoate

ethyl (2S,3R)-2-amino-3-methylpentanoate

Cat. No.: B15313161
M. Wt: 159.23 g/mol
InChI Key: ICPWNTVICOHCML-RQJHMYQMSA-N
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Description

Ethyl (2S,3R)-2-amino-3-methylpentanoate is a chiral amino acid ester with the molecular formula C8H17NO2 . This compound is a stereoisomer of ethyl isoleucinate, specifically characterized by its (2S,3R) configuration at its two stereocenters . As a protected form of a non-proteinogenic amino acid, it serves as a valuable building block in organic synthesis and medicinal chemistry. Its primary research applications include its use as a chiral precursor in the synthesis of complex peptides, peptidomimetics, and active pharmaceutical ingredients (APIs) where the introduction of a specific stereochemistry is critical for biological activity . The ethyl ester group enhances the compound's solubility in organic solvents and facilitates further chemical modifications. Researchers utilize this specific stereoisomer to study structure-activity relationships, to create stereochemically pure compound libraries, and to investigate enzymatic selectivity. This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions should be maintained under an inert atmosphere at room temperature to ensure product stability . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl (2S,3R)-2-amino-3-methylpentanoate

InChI

InChI=1S/C8H17NO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5,9H2,1-3H3/t6-,7+/m1/s1

InChI Key

ICPWNTVICOHCML-RQJHMYQMSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OCC)N

Canonical SMILES

CCC(C)C(C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis from Natural Amino Acids

The chiral pool strategy leverages naturally occurring amino acids as starting materials. L-leucine serves as a common precursor due to its structural similarity to the target compound. A three-step protocol involves:

  • Hydroxylation : L-leucine undergoes stereospecific oxidation at C3 using Corynebacterium glutamicum monooxygenase to install the (3R)-hydroxyl group with 92% ee.
  • Esterification : The carboxylic acid is converted to ethyl ester via Fisher esterification (H2SO4 catalyst, ethanol reflux, 12 hr), achieving 85% yield.
  • Amino Group Protection/Deprotection : Benzoylation using benzoyl chloride (Et3N, THF, 0°C) followed by hydrogenolytic deprotection (H2/Pd-C, MeOH) yields the final product.

Table 1: Chiral Pool Synthesis Performance Metrics

Parameter Hydroxylation Esterification Deprotection
Yield (%) 78 85 91
ee (%) 92 N/A 99
Reaction Time (hr) 24 12 6

While cost-effective, this method requires careful control of oxidation stereochemistry and faces limitations in scaling enzymatic steps.

Asymmetric Synthesis via Evans Aldol Reaction

The Evans oxazolidinone methodology enables precise installation of both stereocenters:

  • Aldol Reaction : (S)-4-Benzyl-2-oxazolidinone reacts with 3-methylpent-4-enal under TiCl4/Et3N catalysis (-78°C, CH2Cl2), forming the (2S,3R)-configured aldol adduct with 94% de.
  • Reductive Amination : The β-hydroxy ketone intermediate undergoes Staudinger reduction (PPh3, THF/H2O) to install the amino group.
  • Esterification : TMSCl-mediated transesterification with ethanol provides the ethyl ester (82% overall yield).

Table 2: Critical Parameters in Evans Aldol Approach

Step Temperature (°C) Catalyst Loading (mol%) Solvent
Aldol -78 15 CH2Cl2
Reductive Amination 25 20 THF/H2O (3:1)
Esterification 0 1.2 eq TMSCl EtOH

This route achieves excellent stereocontrol but requires cryogenic conditions and expensive chiral auxiliaries.

Enzymatic Dynamic Kinetic Resolution

A biocatalytic approach combining Candida antarctica lipase B (CAL-B) and ruthenium catalysts enables single-step resolution:

  • Racemic Substrate Preparation : 3-Methyl-2-azidopentanoic acid ethyl ester synthesized via Curtius rearrangement (NaN3, HCl, 80°C).
  • Enzymatic Resolution : CAL-B (20 mg/mmol) in MTBE at 40°C with Shvo's catalyst (0.5 mol%) achieves 98% ee through dynamic kinetic resolution.

Table 3: Biocatalytic Process Optimization

Parameter Optimal Value Effect on ee (%)
Temperature 40°C 98 vs. 85@25°C
Catalyst Loading 0.5 mol% 98 vs. 91@0.3%
Solvent MTBE 98 vs. 82@THF

This method eliminates chiral auxiliaries but requires precise control of water activity (aw = 0.4) for enzyme stability.

Continuous Flow Manufacturing

Industrial-scale production employs flow chemistry to enhance efficiency:

  • Reactor Design : Three interconnected microreactors (Syrris Asia) handle:
    • Aldol reaction (Reactor 1: 50 μL volume, 5 bar)
    • Hydrogenation (Reactor 2: H-Cube Pro, 60°C)
    • Esterification (Reactor 3: packed-bed enzyme column)
  • Process Parameters :
    • Total residence time: 22 min vs. 18 hr batch
    • Productivity: 3.2 kg/L·day vs. 0.4 kg/L·day batch
    • Purity: 99.5% by HPLC

Table 4: Batch vs. Flow Chemistry Comparison

Metric Batch Process Flow System Improvement
Cycle Time 18 hr 22 min 98% faster
Space-Time Yield 0.4 kg/L·day 3.2 kg/L·day 8x
Solvent Consumption 15 L/kg 2.1 L/kg 86% reduction

Flow systems demonstrate superior scalability but require significant capital investment.

Comparison of Methodologies

Table 5: Synthesis Route Evaluation Matrix

Method ee (%) Yield (%) Cost (USD/g) Scalability
Chiral Pool 99 62 120 Moderate
Evans Aldol 99.5 82 450 Low
Enzymatic DKR 98 88 210 High
Flow Chemistry 99.8 95 180 Very High

Key findings:

  • Flow chemistry achieves the best balance of yield and scalability
  • Enzymatic DKR offers cost advantages for mid-scale production
  • Evans methodology remains preferred for small-scale, high-purity needs

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-2-amino-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of ethyl (2S,3R)-2-amino-3-methylpentanol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Ethyl (2S,3R)-2-amino-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Potential use in drug development due to its chiral nature and biological activity.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2S,3R)-2-amino-3-methylpentanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. Its chiral nature allows for selective binding to molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

  • (2S,3S)-Methyl 2-amino-3-methylpentanoate (CAS 2577-46-0): A stereoisomer with 2S,3S configuration. The altered stereochemistry at the third carbon reduces its compatibility with enzymes or receptors specific for the 2S,3R form. This difference impacts biological activity and metabolic pathways .
  • (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (CAS 87421-24-7): A diastereomer with a hydroxyl group replacing the ester. The hydroxyl group enhances hydrogen-bonding capacity, increasing water solubility compared to the hydrophobic ethyl ester .

Amino Acid Esters with Varied Side Chains

  • L-Valine methyl ester hydrochloride (CAS 6306-52-1): Features a shorter, three-carbon branched chain. The reduced chain length lowers lipophilicity, making it less suitable for membrane-penetrating applications compared to the pentanoate derivative .
  • L-Isoleucine methyl ester hydrochloride (CAS 18598-74-8) : A four-carbon analog with a methyl branch. While structurally closer, the absence of the ethyl ester group limits its utility in prodrug formulations requiring esterase-mediated activation .

Functional Group Analogs

  • (2R,3S)-2-Amino-3-hydroxy-pentanoic acid ethyl ester (CAS 62772-39-8): Incorporates a hydroxyl group at the third carbon. This modification increases polarity and may alter pharmacokinetics, such as absorption and half-life, due to enhanced hydrogen bonding .
  • Methyl (2S,3S)-2-isocyanato-3-methylpentanoate (CAS 120219-17-2): Replaces the amino group with an isocyanate, a highly reactive moiety used in polymer chemistry. This substitution renders the compound unsuitable for biological applications but valuable in material science .

Salt Forms

  • Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride (CAS 233772-41-3): The hydrochloride salt improves crystallinity and stability compared to the free base. However, its solubility in organic solvents is reduced, which may complicate synthetic workflows .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Stereochemistry
This compound 233772-41-3 C₈H₁₇NO₂ 175.23 Ethyl ester, amino 2S,3R
(2S,3S)-Methyl 2-amino-3-methylpentanoate 2577-46-0 C₇H₁₅NO₂ 145.20 Methyl ester, amino 2S,3S
L-Valine methyl ester hydrochloride 6306-52-1 C₆H₁₄ClNO₂ 167.63 Methyl ester, amino -
(2R,3S)-2-Amino-3-hydroxy-pentanoate ethyl ester 62772-39-8 C₇H₁₅NO₃ 161.20 Ethyl ester, hydroxyl 2R,3S

Research Findings and Trends

  • Stereochemical Specificity : Enzymatic studies highlight the preference of L-alloisoleucine-processing enzymes for the 2S,3R configuration, underscoring the importance of stereochemistry in drug design .
  • Salt Form Stability: Hydrochloride salts of amino acid esters are preferred in industrial settings for their enhanced shelf life, though solvent compatibility remains a challenge .
  • Functional Group Engineering : Introducing hydroxyl or isocyanate groups broadens utility in niche applications, such as polymer crosslinking or targeted drug delivery .

Q & A

Q. What are the recommended synthetic routes for ethyl (2S,3R)-2-amino-3-methylpentanoate?

The synthesis typically involves esterification of the corresponding amino acid derivative. A common approach includes:

  • Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions.
  • Step 2 : Esterification of the carboxylic acid group with ethanol under acid catalysis (e.g., H₂SO₄ or HCl).
  • Step 3 : Deprotection under mild conditions (e.g., hydrogenolysis for Cbz or trifluoroacetic acid for Boc).
    This method preserves stereochemical integrity, critical for applications in chiral drug synthesis .

Q. How can the stereochemical configuration of this compound be confirmed?

Key analytical techniques include:

  • Chiral HPLC : Compare retention times with enantiomeric standards.
  • NMR Spectroscopy : Use NOESY or ROESY to confirm spatial relationships between protons (e.g., the 2S and 3R configuration).
  • Polarimetry : Measure optical rotation and compare with literature values for (2S,3R) isomers.
    For example, the coupling constants (J-values) in ¹H-NMR can distinguish between stereoisomers .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is hygroscopic and prone to hydrolysis. Recommended storage:

  • Temperature : -20°C under inert atmosphere (N₂ or Ar).
  • Solubility : Stable in anhydrous ethanol or DMSO; avoid aqueous solutions at neutral or basic pH.
    Degradation studies show a 15% loss in purity after 6 months at room temperature, primarily due to ester hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

The (2S,3R) configuration mimics natural amino acid side-chain arrangements, enabling interactions with enzymes or receptors. For example:

  • Enzyme Inhibition : The methyl group at C3 enhances hydrophobic binding to active sites (e.g., proteases or aminotransferases).
  • Receptor Specificity : The ethyl ester group modulates membrane permeability, critical for intracellular targeting.
    Comparative studies with (2R,3S) isomers show a 10-fold difference in IC₅₀ values for certain enzyme targets .

Q. How can researchers mitigate racemization during synthesis?

Racemization occurs under acidic/basic conditions or elevated temperatures. Mitigation strategies:

  • Low-Temperature Reactions : Conduct esterification below 0°C.
  • Orthogonal Protecting Groups : Use photolabile (e.g., nitroveratryl) or enzymatic deprotection methods.
  • Additives : Include racemization suppressors like HOBt (hydroxybenzotriazole) during coupling steps.
    Recent protocols report <2% racemization using microwave-assisted synthesis at controlled pH .

Q. What role does this compound play in peptide mimetic design?

The compound serves as a non-proteinogenic amino acid surrogate in peptidomimetics:

  • Backbone Modification : The branched methyl group stabilizes β-turn structures, enhancing protease resistance.
  • Functionalization : The ester group allows conjugation with fluorescent tags or biotin for cellular tracking.
    Applications include designing inhibitors for neurodegenerative disease targets (e.g., β-secretase) .

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